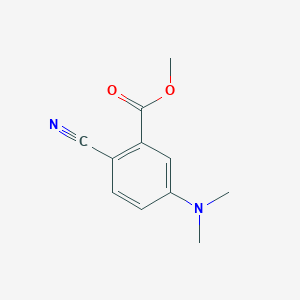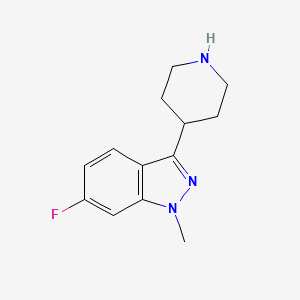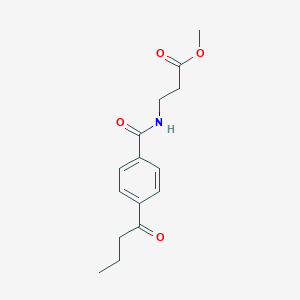
beta-Phenylthioethyl acetate
Overview
Description
Beta-Phenylthioethyl acetate: is an organic compound characterized by the presence of a phenylthio group attached to an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-Phenylthioethyl acetate can be synthesized through several methods. One common approach involves the reaction of phenylthiol with ethyl acetate in the presence of a base, such as sodium ethoxide. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: Beta-Phenylthioethyl acetate undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol.
Substitution: The acetate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Beta-Phenylthioethyl acetate is used as an intermediate in the synthesis of more complex organic molecules
Biology and Medicine: In biological research, this compound may be used as a probe to study enzyme-catalyzed reactions involving sulfur-containing compounds
Industry: The compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it a valuable building block for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism by which beta-Phenylthioethyl acetate exerts its effects involves the interaction of the phenylthio group with various molecular targets. In enzyme-catalyzed reactions, the phenylthio group can act as a nucleophile, participating in the formation or cleavage of chemical bonds. The acetate moiety may also play a role in stabilizing reaction intermediates, facilitating the overall reaction process.
Comparison with Similar Compounds
Phenylthioacetic acid: Similar structure but with a carboxylic acid group instead of an acetate group.
Phenylthioethanol: Contains a hydroxyl group instead of an acetate group.
Phenylthioethylamine: Features an amine group in place of the acetate group.
Uniqueness: Beta-Phenylthioethyl acetate is unique due to the presence of both the phenylthio and acetate groups, which confer distinct chemical properties. This combination allows for versatile reactivity and makes the compound a valuable intermediate in organic synthesis.
Properties
CAS No. |
20965-30-4 |
|---|---|
Molecular Formula |
C10H14O3S |
Molecular Weight |
214.28 g/mol |
IUPAC Name |
acetic acid;2-phenylsulfanylethanol |
InChI |
InChI=1S/C8H10OS.C2H4O2/c9-6-7-10-8-4-2-1-3-5-8;1-2(3)4/h1-5,9H,6-7H2;1H3,(H,3,4) |
InChI Key |
UIPRSVPAUXTPNM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)SCCO |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[[2-[[24-[[2-[[2-[[2-[(2-amino-3-carboxypropanoyl)amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3,12-bis(3-carbamimidamidopropyl)-6-[(4-hydroxyphenyl)methyl]-21-(2-methylsulfanylethyl)-2,5,8,11,14,17,20,23,31-nonaoxo-9,18-di(propan-2-yl)-26,27-dithia-1,4,7,10,13,16,19,22,30-nonazabicyclo[30.3.0]pentatriacontane-29-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-[(1-carboxy-2-methylpropyl)amino]-5-oxopentanoic acid](/img/structure/B8739910.png)







![7-(Trifluoromethyl)benzo[d]thiazole](/img/structure/B8739979.png)

